molecular formula C23H27NO4 B2480384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid CAS No. 1699606-82-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B2480384
CAS RN: 1699606-82-0
M. Wt: 381.472
InChI Key: DHNYJKKISLDATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as 2-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

  • Synthesis of β-Amino Acids : This compound has been successfully used in the synthesis of N-Fmoc-protected β-amino acids, a process that involves the Arndt-Eistert protocol. The method results in enantiomerically pure β-amino acids with high yield in just two steps (Ellmerer-Müller et al., 1998).

  • Preparation of Fmoc-β2-Homoamino Acids : It has been used in the preparation of new N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. These acids are prepared with high yields and diastereoselectivities (Šebesta & Seebach, 2003).

  • Self-Assembled Structures in Modified Amino Acids : Research has shown that Fmoc modified aliphatic uncharged single amino acids, which include this compound, form unique self-assembled structures. These structures vary under different concentrations and temperatures, presenting potential applications in nanotechnology and materials science (Gour et al., 2021).

  • Synthesis of Oligomers Derived from Sugar Amino Acids : The compound has been used in the synthesis of N-Fmoc-protected sugar amino acids derived from neuraminic acids, leading to the efficient synthesis of oligomers for potential biological applications (Gregar & Gervay-Hague, 2004).

  • Enzyme-Activated Surfactants : In another study, N-Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes. These surfactants can be activated enzymatically to create homogeneous aqueous nanotube dispersions, showing potential in nanotechnology and material science applications (Cousins et al., 2009).

  • Controlled Morphological Changes in Self-Assembled Structures : This compound is used in the study of controlled morphological changes in self-assembled structures formed by its variants. These studies are crucial in designing novel architectures for material science and nanotechnology applications (Kshtriya et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety, and the hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYJKKISLDATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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